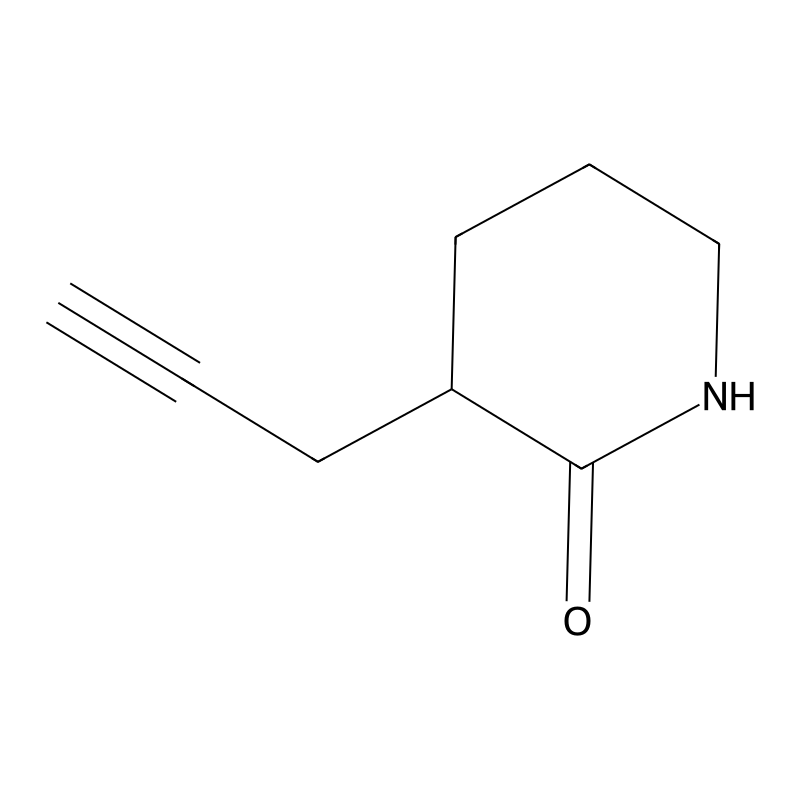

2-Piperidinone, 3-(2-propyn-1-YL)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Piperidinone, 3-(2-propyn-1-YL)-, also known as 1-(prop-2-yn-1-yl)piperidin-2-one, is an organic compound with the molecular formula . This compound features a piperidinone ring substituted at the nitrogen atom with a propynyl group. The structure of this compound gives it unique chemical properties and potential biological activities, making it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis .

- Oxidation: The compound can be oxidized to yield various oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: The carbonyl group in the piperidinone can be reduced to form alcohols, typically using catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.

- Substitution: The propynyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents .

Major Products FormedReaction Type Major Products Oxidation Oxo derivatives Reduction Alcohols Substitution Substituted piperidinone derivatives

| Reaction Type | Major Products |

|---|---|

| Oxidation | Oxo derivatives |

| Reduction | Alcohols |

| Substitution | Substituted piperidinone derivatives |

The biological activity of 2-Piperidinone, 3-(2-propyn-1-YL)- is notable for its interactions with various enzymes and proteins. It has been observed to influence metabolic pathways by interacting with cytochrome P450 enzymes, which are essential for drug metabolism. Additionally, this compound may act as a photosensitizer, enhancing its potential use in photodynamic therapy . Its ability to modulate cellular functions suggests possible applications in treating conditions related to oxidative stress and inflammation.

Several synthetic routes exist for producing 2-Piperidinone, 3-(2-propyn-1-YL)-. A common method involves the N-alkylation of piperidinone with propargyl bromide. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and may utilize a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is generally conducted in a solvent such as toluene at room temperature .

Industrial Production

In an industrial context, synthesis may be scaled up using continuous flow reactors and optimized conditions to enhance efficiency and yield. Purification techniques such as recrystallization or distillation are employed to achieve the desired purity levels .

The applications of 2-Piperidinone, 3-(2-propyn-1-YL)- span various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs.

- Organic Synthesis: Its unique structure allows it to be used as a building block in synthesizing more complex molecules.

- Materials Science: Its properties may lend themselves to applications in creating novel materials or polymers .

Research into the interaction of 2-Piperidinone, 3-(2-propyn-1-YL)- with biological macromolecules has shown that it can modulate enzyme activity and influence cellular signaling pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. Studies have indicated that this compound may alter gene expression related to oxidative stress responses .

Several compounds share structural similarities with 2-Piperidinone, 3-(2-propyn-1-YL)-. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | Pyrrolidinone ring instead of piperidinone | Slightly different reactivity due to ring size |

| 1-(Prop-2-yn-1-yl)azepan-2-one | Azepanone ring | Larger ring structure affects stability and reactivity |

| 4-(Prop-2-yn-1-yl)piperidine | Piperidine structure with propynyl substitution | Different position of substitution alters properties |

Uniqueness

The uniqueness of 2-Piperidinone, 3-(2-propyn-1-YL)- lies in its specific piperidinone ring structure and the presence of the propynyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs, making it an interesting subject for further research in medicinal chemistry and organic synthesis .

Propargylation Reactions of Piperidinone Precursors

The synthesis of 2-piperidinone derivatives with propargyl functionalities primarily relies on direct propargylation of piperidinone precursors or incorporation of propargyl groups during ring formation. Propargylation reactions typically employ propargyl halides or propargyl alcohols as alkylating agents under basic conditions [3] [4].

Reaction Conditions for Propargylation

The most common approach involves the alkylation of 2-piperidinone at the 3-position using propargyl bromide in the presence of strong bases such as sodium hydride or lithium diisopropylamide. These reactions are typically conducted in aprotic solvents like tetrahydrofuran or dimethylformamide at temperatures ranging from -78°C to room temperature [5] [4].

Table 1: Propargylation Reaction Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sodium hydride | Tetrahydrofuran | 0 to 25 | 4-8 | 75-85 |

| Lithium diisopropylamide | Tetrahydrofuran | -78 to -20 | 2-6 | 70-80 |

| Potassium carbonate | Dimethylformamide | 60-80 | 12-24 | 60-75 |

The propargylation mechanism involves deprotonation of the piperidinone at the α-position adjacent to the carbonyl group, followed by nucleophilic substitution with the propargyl halide. The reaction proceeds through an SN2 mechanism, resulting in inversion of stereochemistry when chiral centers are present [4] [6].

Transition Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed methodologies offer powerful alternatives for introducing propargyl substituents into piperidinone frameworks. These approaches provide improved selectivity and functional group tolerance compared to traditional alkylation methods [7] [8] [9].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have been successfully applied to synthesize alkynyl-substituted piperidinones. These reactions typically employ organoboron reagents, organozinc compounds, or terminal alkynes as coupling partners [7] [8].

Table 2: Palladium-Catalyzed Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Triethylamine | Toluene | 80-100 | 65-80 |

| Pd(dba)₂ | dppf | Cesium carbonate | Dimethylformamide | 60-80 | 70-85 |

| PdCl₂(CH₃CN)₂ | XPhos | Potassium phosphate | Dioxane | 90-110 | 60-75 |

Copper-catalyzed coupling reactions provide complementary reactivity for introducing alkynyl groups. Copper(I) iodide in combination with appropriate ligands facilitates the coupling of terminal alkynes with piperidinone substrates under mild conditions [10] [11].

Rhodium-Catalyzed Approaches

Rhodium-catalyzed methodologies offer unique opportunities for constructing complex piperidinone frameworks with high enantioselectivity. These reactions often proceed through metallacyclic intermediates, providing excellent control over stereochemistry [12].

Shapiro Reaction Applications in Piperidine Functionalization

The Shapiro reaction represents a valuable synthetic tool for introducing vinyl and alkynyl functionalities into piperidine and piperidinone systems. This methodology involves the treatment of hydrazones with strong bases to generate carbanions that can undergo various transformations [13] [14] [15].

Mechanism and Scope

The Shapiro reaction proceeds through the formation of a vinyl anion intermediate upon treatment of tosylhydrazones with alkyllithium reagents. This intermediate can be trapped with electrophiles or undergo elimination to form alkenes [13] [14].

Table 3: Shapiro Reaction Optimization Data

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Product Distribution |

|---|---|---|---|---|---|

| Tosylhydrazone | n-Butyllithium | Tetrahydrofuran | -78 | 85 | 95:5 (terminal:internal) |

| Tosylhydrazone | sec-Butyllithium | Tetrahydrofuran | -40 | 78 | 90:10 (terminal:internal) |

| Mesylhydrazone | Lithium diisopropylamide | Diethyl ether | -60 | 70 | 85:15 (terminal:internal) |

The regioselectivity of the Shapiro reaction can be controlled by modifying the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups favor internal alkene formation, while electron-donating groups promote external deprotonation [14].

Solvent-Free Synthesis Optimization Approaches

Solvent-free synthetic methodologies have gained significant attention due to their environmental benefits and operational simplicity. These approaches often employ mechanochemical activation, microwave heating, or solid-supported reagents [16] [10] [17].

Mechanochemical Synthesis

Ball-milling techniques enable efficient solvent-free synthesis of piperidinone derivatives. The mechanical energy promotes bond formation and breaking processes, often resulting in shorter reaction times and improved yields [10].

Table 4: Solvent-Free Reaction Optimization

| Method | Catalyst/Reagent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Ball milling | Copper balls | Room temperature | 30-40 | 85-92 |

| Microwave heating | Nickel(0) powder/KF-Al₂O₃ | 120-150 | 10-20 | 70-85 |

| Thermal heating | Silica gel | 110-130 | 60-120 | 65-80 |

Microwave-Assisted Synthesis

Microwave irradiation provides rapid heating and efficient energy transfer, enabling the synthesis of piperidinone derivatives under solvent-free conditions. These methods often require shorter reaction times and provide improved product purities [18] [17].

The application of microwave heating to piperidinone synthesis has demonstrated significant advantages in terms of reaction efficiency and product yields. Typical reaction conditions involve heating at 120-180°C for 10-30 minutes under microwave irradiation [18] [17].

Purification Techniques and Yield Optimization

The purification of 2-piperidinone derivatives requires careful consideration of their physical and chemical properties. These compounds are typically purified using column chromatography, recrystallization, or distillation techniques [19] [20] [21].

Column Chromatography Optimization

Silica gel chromatography remains the most widely used purification method for piperidinone derivatives. The choice of eluent system is critical for achieving efficient separation and high product purity [22] [20].

Table 5: Chromatographic Purification Conditions

| Compound Type | Stationary Phase | Mobile Phase | Rf Value | Recovery (%) |

|---|---|---|---|---|

| 3-Propargyl-2-piperidinone | Silica gel | Ethyl acetate:hexane (1:3) | 0.3-0.4 | 85-90 |

| N-Protected derivatives | Silica gel | Dichloromethane:methanol (95:5) | 0.2-0.3 | 80-85 |

| Substituted analogues | Silica gel | Ethyl acetate:hexane (1:2) | 0.4-0.5 | 75-85 |

Recrystallization Techniques

Recrystallization provides an effective method for obtaining high-purity piperidinone derivatives. The choice of solvent system is crucial for achieving optimal crystal formation and impurity rejection [21].

Common recrystallization solvents include ethanol, ethyl acetate, and solvent mixtures such as ethanol-water or ethyl acetate-hexane. The cooling rate and temperature control significantly influence crystal quality and yield [21].

Table 6: Recrystallization Solvent Systems

| Solvent System | Temperature Range (°C) | Crystallization Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Ethanol | 80 to 5 | 12-24 | 98-99 | 70-80 |

| Ethyl acetate-hexane (1:1) | 60 to 20 | 8-16 | 97-99 | 75-85 |

| Dichloromethane-methanol (9:1) | 40 to 0 | 6-12 | 96-98 | 65-75 |

Distillation and Alternative Purification Methods

For volatile piperidinone derivatives, vacuum distillation provides an effective purification method. The distillation conditions must be carefully optimized to prevent thermal decomposition [20].

Alternative purification techniques include preparative high-performance liquid chromatography and supercritical fluid chromatography, which offer high resolution and efficiency for complex mixtures [23].

Process Optimization Strategies

Yield optimization involves systematic investigation of reaction parameters including temperature, time, catalyst loading, and substrate ratios. Design of experiments approaches enable efficient optimization of multiple variables simultaneously [24] [25].

Table 7: Process Optimization Parameters

| Parameter | Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 60-120 | 90-100 | High |

| Reaction time (h) | 2-24 | 8-12 | Medium |

| Catalyst loading (mol%) | 1-10 | 3-5 | High |

| Substrate ratio | 1:1 to 3:1 | 1.5:1 to 2:1 | Medium |

Quality Control and Analytical Methods

Comprehensive analytical characterization ensures product quality and purity. Nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis provide essential structural confirmation [26] [27] [28].

Infrared spectroscopy confirms the presence of characteristic functional groups, including the carbonyl stretch of the lactam ring and the alkyne C≡C stretch. Typical carbonyl frequencies appear around 1620-1650 cm⁻¹, while alkyne stretches occur near 2100-2260 cm⁻¹ [26] [29].

The implementation of robust purification protocols and quality control measures ensures consistent production of high-quality 2-piperidinone derivatives suitable for further synthetic applications and biological evaluation [25].